(3R,4R)-rel-4-Fluoropiperidin-3-ol
Description
(3R,4R)-rel-4-Fluoropiperidin-3-ol is a fluorinated piperidine derivative characterized by its stereochemical configuration at the 3R and 4R positions. Its molecular formula is C₅H₁₀FNO, with a molecular weight of 119.13 g/mol (CAS: 955082-94-7) . The compound is stored under inert conditions at 2–8°C to maintain stability, and its safety profile includes warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
The fluorine substituent at the 4-position and hydroxyl group at the 3-position make it a versatile intermediate in medicinal chemistry, particularly for modulating pharmacokinetic properties such as metabolic stability and target binding . Its InChI key (CJAXOFJRWIZALN-RFZPGFLSSA-N) and stereospecific structure ([C1CNCC@HO]) highlight its chiral centers, which are critical for biological activity .
Properties
IUPAC Name |
(3R,4R)-4-fluoropiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAXOFJRWIZALN-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-rel-4-Fluoropiperidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (3R,4R)-rel-4-Fluoropiperidin-3-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of piperidin-3-one derivatives.
Reduction: Formation of various hydroxylated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: (3R,4R)-rel-4-Fluoropiperidin-3-ol is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to understand the interactions between fluorinated molecules and biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its chiral nature and fluorine substitution make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-4-Fluoropiperidin-3-ol involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to receptors or enzymes, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biological pathways, resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Diastereomers
(3R,4R)-rel-4-Fluoropiperidin-3-ol has several stereoisomers and analogs, differing in fluorine placement or stereochemistry:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (3S,4R)-3-Fluoropiperidin-4-ol HCl | 1443380-89-9 | C₅H₁₁ClFNO | 155.6 | Stereochemistry inversion at C3 |
| (3R,4S)-3-Fluoropiperidin-4-ol HCl | 1523530-55-3 | C₅H₁₁ClFNO | 155.6 | Opposite stereochemistry at C3 and C4 |
| trans-3-Fluoropiperidin-4-ol | 1500555-19-0 | C₅H₁₀FNO | 119.13 | Trans-configuration across the ring |
| 3,3-Difluoropiperidin-4-ol | 1239596-54-3 | C₅H₉F₂NO | 137.13 | Additional fluorine at C3 |
Key Observations :
Functional Group Modifications
Hydrochloride Salts
The hydrochloride salt form (CAS: 955028-84-9, C₅H₁₁ClFNO) enhances solubility for pharmaceutical applications, contrasting with the free base’s lower polarity .
Amino-Substituted Analogs
Crystalline forms of (3R,4R)-4-amino-piperidin-3-ol derivatives (e.g., CAS: Not provided in evidence) are used in cancer therapeutics, where the amino group improves target affinity compared to the hydroxyl group in the parent compound .
Pharmacological Relevance
- Anticancer Activity: The (3R,4R) configuration in analogs like (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol demonstrates efficacy in proliferative disease models, suggesting that fluorinated piperidines with specific stereochemistry are promising scaffolds .
- Synthetic Utility : The compound’s fluorine and hydroxyl groups enable regioselective modifications, as seen in intermediates for pentafluorophenyl esters, which require precise stereochemical control .
Biological Activity
(3R,4R)-rel-4-Fluoropiperidin-3-ol is a fluorinated piperidine derivative notable for its unique chiral configuration and biological activity. This compound features a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, which significantly influences its pharmacological properties. The molecular formula is C₅H₈FNO, and it has been investigated for various applications in medicinal chemistry, particularly in neuropharmacology and pain management.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The presence of the fluorine atom enhances binding affinity to receptors or enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions modulate various biological pathways, leading to its pharmacological effects.
Key Mechanisms:
- Enhanced Binding Affinity : The fluorine atom increases the compound's potency and selectivity for biological targets.
- Hydrogen Bonding : The hydroxyl group stabilizes interactions with receptor sites, enhancing biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity across multiple domains:
- Neuropharmacology : It has been studied for its potential effects on cognitive functions and as a treatment for neurological disorders.
- Pain Management : The compound has shown promise in modulating pain pathways, making it a candidate for analgesic development.
- Receptor Modulation : It acts as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive processes and neuropsychiatric disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3S,4S)-rel-4-Fluoropiperidin-3-ol | Stereoisomer with opposite chirality | Different receptor binding profile |
| 1-(2-Fluorophenyl)piperidine | Contains a phenyl group instead of hydroxyl | Potentially different pharmacological effects |
| 4-Fluoropiperidine | Lacks hydroxyl group | Generally lower polarity and solubility |
| (3R,4S)-rel-4-Fluoropiperidin-3-ol | Another stereoisomer variation | Variability in biological activity |
The unique (3R,4R) configuration contributes significantly to its specific interactions and biological effects compared to these similar compounds.
Case Studies
Several studies have highlighted the potential of this compound in clinical applications:
- Cognitive Enhancement : Research has indicated that compounds acting on mAChRs can improve cognitive deficits in models of Alzheimer's disease. For instance, studies involving mAChR agonists have shown improvements in cognitive function and reductions in psychotic symptoms .
- Neuropsychiatric Disorders : In preclinical models, this compound has been evaluated for its ability to reverse hyperdopaminergic behaviors associated with schizophrenia .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
